molecular formula C6H13ClN2O3 B7906597 (S)-Ethyl 2,4-diamino-4-oxobutanoate hydrochloride

(S)-Ethyl 2,4-diamino-4-oxobutanoate hydrochloride

Cat. No.: B7906597
M. Wt: 196.63 g/mol
InChI Key: RIGBOVZPZYVXER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Conceptual Framework of Specialized Amino Acid Derivatives in Contemporary Research

Amino acid derivatives are fundamental building blocks in modern chemical and biochemical research. mdpi.com These molecules, which are modifications of the 20 proteinogenic amino acids, allow for precise control over chemical reactions and the synthesis of complex target molecules. mdpi.com By temporarily or permanently modifying the functional groups of an amino acid—the amino group, the carboxylic acid group, or the side chain—researchers can achieve specific outcomes that would be difficult with the parent amino acid.

Key roles of specialized amino acid derivatives include:

Protecting Groups in Synthesis: In processes like peptide synthesis, functional groups that are not meant to react must be "protected" or masked. Esterification of the carboxylic acid group is a common strategy, preventing it from interfering with the formation of amide bonds. mdpi.comresearchgate.net The hydrochloride salt form of these esters enhances their stability and handling.

Building Blocks for Novel Molecules: Derivatives serve as chiral synthons or starting materials for the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. mdpi.comresearchgate.net Their inherent chirality is often essential for the biological activity of the final product.

Probes for Biochemical Studies: Modified amino acids can be used to study enzyme mechanisms, protein structure, and metabolic pathways. For instance, L-Asparagine derivatives are used to research certain cancer cells in vitro. scbt.com

The use of these derivatives has become indispensable in fields ranging from medicinal chemistry to materials science, enabling the creation of molecules with enhanced stability, specific functionalities, and targeted biological activity. mdpi.comresearchgate.net

Current Research Landscape Pertaining to (S)-Ethyl 2,4-diamino-4-oxobutanoate Hydrochloride as a Research Tool and Biochemical Intermediate

This compound is the ethyl ester hydrochloride salt of L-asparagine. Its primary role in the research landscape is that of a protected amino acid derivative used in organic synthesis, particularly in the construction of peptides.

As a research tool and biochemical intermediate, its applications are centered on:

Peptide Synthesis: The principal application is to serve as a building block for introducing an L-asparagine residue into a growing peptide chain. The ethyl ester group protects the C-terminal carboxylic acid, preventing it from reacting during the formation of a peptide bond at the N-terminus. The hydrochloride salt ensures the amino group is also protected as an ammonium (B1175870) salt, which can be neutralized in situ to liberate the free amine for coupling reactions. nih.govscielo.br

Intermediate for Complex Molecule Synthesis: Beyond peptides, this compound can act as a precursor in the synthesis of various organic molecules where an asparagine-like moiety is required. Its defined stereochemistry and protected functional groups make it a reliable starting material. Other esters of L-asparagine, such as the methyl and tert-butyl esters, are also used in proteomics research and for studying cellular processes. scbt.comscbt.com

The compound functions as a temporarily modified version of L-asparagine, allowing for its controlled incorporation into larger, more complex structures. After it has been successfully integrated, the ethyl ester can be hydrolyzed to reveal the free carboxylic acid, completing the synthesis of that portion of the target molecule.

Overview of Methodological Approaches Employed in the Study of this compound

The study of this compound involves established methodologies for its synthesis and characterization.

Synthesis: The synthesis of amino acid ethyl ester hydrochlorides is a well-documented esterification process. Common methods involve the reaction of the parent amino acid with ethanol (B145695) in the presence of an acid catalyst. The catalyst protonates the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

MethodReagentsConditionsReference
Fischer EsterificationL-Asparagine, Ethanol, Hydrogen Chloride (gas)Refluxing the amino acid in ethanol saturated with dry HCl gas. mdpi.comscielo.br
Thionyl Chloride MethodL-Asparagine, Ethanol, Thionyl Chloride (SOCl₂)Thionyl chloride reacts with ethanol to form ethyl chlorosulfite and HCl in situ, which then catalyzes the esterification. The reaction is often performed at 0°C initially and may be stirred for several hours. mdpi.comnih.gov
Trimethylchlorosilane (TMSCl) MethodL-Asparagine, Ethanol, TMSClA mild and efficient method where TMSCl reacts with ethanol to generate HCl, driving the esterification at room temperature. researchgate.netnih.gov

Following the reaction, the product is typically isolated by evaporating the solvent and excess reagents. The crude product can then be purified by recrystallization, often by dissolving it in a minimal amount of warm alcohol and precipitating it with a non-polar solvent like diethyl ether. scielo.br

Characterization and Analysis: Standard analytical techniques are used to confirm the structure and purity of the synthesized compound. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to verify the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms. researchgate.netnih.gov

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. researchgate.netnih.gov

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to assess the purity of the compound and monitor the progress of the synthesis reaction. usp.orgusp.org Ion-exchange chromatography is a common method for analyzing amino acids and their derivatives. usp.orgusp.org

Significance of Stereochemistry in the Biological and Chemical Roles of this compound

Stereochemistry is paramount in the function of biomolecules, and this compound is no exception. The "(S)" designation in its name refers to the specific three-dimensional arrangement of the groups around the chiral alpha-carbon.

Biological Recognition: The vast majority of naturally occurring amino acids used in protein synthesis in living organisms are in the "L" configuration, which for asparagine corresponds to the "(S)" configuration under the Cahn-Ingold-Prelog priority rules. Biological systems, particularly enzymes and receptors, are highly stereospecific. They are evolved to recognize and interact with only one enantiomer (stereoisomer) of a chiral molecule. Therefore, when synthesizing peptides or drugs intended to interact with biological targets, it is crucial to use the correct stereoisomer to ensure proper binding and activity. libretexts.org

Chemical Synthesis: In enantioselective synthesis, the goal is to produce a single enantiomer of a chiral product. libretexts.org Using a starting material with a defined stereocenter, such as this compound, ensures that this specific stereochemistry is carried through into the final molecule. This avoids the creation of a racemic mixture (an equal mix of both enantiomers), which would require a difficult and costly separation process and could result in a product with reduced or unwanted biological effects. libretexts.org

In essence, the (S)-stereochemistry of this compound is not a trivial detail but a critical feature that dictates its utility. It ensures that the asparagine unit being incorporated into a larger molecule has the correct spatial orientation for biological recognition and function, mirroring the architecture of natural proteins and peptides.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,4-diamino-4-oxobutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3.ClH/c1-2-11-6(10)4(7)3-5(8)9;/h4H,2-3,7H2,1H3,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGBOVZPZYVXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for S Ethyl 2,4 Diamino 4 Oxobutanoate Hydrochloride

Retrosynthetic Analysis and Strategic Disconnections for Compound Synthesis

A retrosynthetic analysis of (S)-Ethyl 2,4-diamino-4-oxobutanoate hydrochloride reveals key disconnections that form the basis of a logical synthetic plan. The primary target molecule can be simplified by disconnecting the salt formation, leading to the free base, (S)-Ethyl 2,4-diamino-4-oxobutanoate.

The most apparent disconnection is the ester linkage, which points to L-asparagine as the chiral starting material. This is a common and practical approach, as L-asparagine is a readily available and inexpensive chiral precursor. The synthesis would then involve the esterification of the carboxylic acid group of L-asparagine with ethanol (B145695).

A second key disconnection involves the α-amino group. In a more fundamental approach, the carbon-nitrogen bond could be disconnected, leading to a keto-ester precursor. The chiral amine could then be introduced through stereoselective methods. This approach, while more complex, offers flexibility in establishing the stereocenter.

A third strategic disconnection can be made at the amide bond of the side chain. This would involve the formation of the amide from a precursor containing a carboxylic acid or its derivative. However, this is a less common approach for this specific target, as it would require the synthesis of a more complex starting material.

For the purpose of a practical and efficient synthesis, the disconnection of the ester bond, starting from L-asparagine, is the most logical and widely adopted strategy. This approach leverages the existing chirality of the natural amino acid and focuses the synthetic effort on the protection and functionalization of the existing molecule.

Stereoselective Synthesis Strategies for Enantiomeric Purity Control

Maintaining and controlling the stereochemistry at the α-carbon is paramount in the synthesis of this compound. Several strategies can be employed to ensure high enantiomeric purity.

Asymmetric Catalysis in the Formation of Chiral Centers

Asymmetric catalysis offers an elegant and efficient method for establishing chiral centers. In the context of synthesizing the target molecule from achiral precursors, the asymmetric hydrogenation of a prochiral enamine precursor is a powerful strategy. This method involves the use of a chiral transition metal catalyst, typically based on rhodium or ruthenium, with chiral phosphine (B1218219) ligands.

Catalyst SystemSubstrate TypeEnantiomeric Excess (ee)Reference
Rh(I)-JosiphosUnprotected β-enamino esters93-97% acs.org
Ru(II)-BINAPFunctionalized ketonesHigh pnas.org
Mn-based catalystsDialkyl ketiminesHigh nih.gov

This table presents examples of catalyst systems used in asymmetric hydrogenation for the synthesis of chiral amines and amino acid derivatives, demonstrating the high levels of enantioselectivity achievable.

The reaction would involve the synthesis of an enamine derived from a β-keto ester. The subsequent hydrogenation, guided by the chiral catalyst, would selectively produce the (S)-enantiomer of the amino acid ester. The choice of ligand is crucial for achieving high enantioselectivity, and a wide variety of chiral ligands have been developed for this purpose.

Chiral Auxiliary-Mediated Synthesis Approaches

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry. In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

A prominent example is the use of Evans oxazolidinone auxiliaries. nih.govsantiago-lab.comharvard.educolab.wsyoutube.com The synthesis would begin by acylating a chiral oxazolidinone with a suitable carboxylic acid derivative. The resulting N-acyloxazolidinone can then undergo highly diastereoselective alkylation or amination at the α-position.

Steps in Evans Auxiliary-Mediated Synthesis:

Acylation: The chiral oxazolidinone is acylated to form an N-acyloxazolidinone.

Enolate Formation: A base is used to generate a stereodefined enolate.

Diastereoselective Reaction: The enolate reacts with an electrophile, with the chiral auxiliary directing the approach of the electrophile to one face of the enolate.

Removal of Auxiliary: The chiral auxiliary is cleaved to yield the enantiomerically enriched product.

This method provides excellent stereocontrol and is widely applicable to the synthesis of various α-amino acids.

Enzyme-Catalyzed Stereoselective Transformations

Enzymes are highly efficient and stereoselective catalysts that operate under mild conditions. For the synthesis of this compound, lipases are particularly relevant for the esterification step. Lipases can exhibit high enantioselectivity, making them suitable for the kinetic resolution of racemic amino acid esters or for the direct stereoselective esterification of the amino acid.

Candida antarctica lipase (B570770) B (CALB) is a versatile and widely used lipase in organic synthesis. frontiersin.orgresearchgate.netnih.govresearchgate.netgoogle.com It can catalyze esterification reactions in organic solvents with high efficiency. The enzymatic approach offers a green and sustainable alternative to traditional chemical methods.

EnzymeReaction TypeSubstrateKey Advantages
Candida antarctica Lipase B (CALB)Esterification, TransesterificationCarboxylic acids, AlcoholsHigh stability, Broad substrate scope, High enantioselectivity
AsparaginaseHydrolysisL-asparagineHigh specificity for L-asparagine
Asparagine SynthetaseAmide synthesisL-aspartic acid, Ammonia (B1221849)Biosynthetic route to L-asparagine

This table highlights enzymes relevant to the synthesis and transformation of L-asparagine and its derivatives, showcasing their specific applications and benefits.

Analysis of Byproducts and Impurities in Synthetic Pathways and Purification Strategies

The identification and control of impurities are critical for ensuring the quality and safety of any chemical compound. In the synthesis of this compound, several potential byproducts and impurities can arise from the starting materials, side reactions, and subsequent degradation.

Potential Byproducts and Impurities:

Unreacted L-asparagine: Incomplete esterification will result in the presence of the starting material in the final product.

Di-ester of Aspartic Acid: If the amide group of asparagine is hydrolyzed to a carboxylic acid under the acidic reaction conditions, subsequent esterification of both carboxylic acid groups can lead to the formation of diethyl L-aspartate.

Racemization Products: Harsh reaction conditions, such as high temperatures or prolonged exposure to strong acids, can lead to the racemization of the chiral center, resulting in the formation of (R)-Ethyl 2,4-diamino-4-oxobutanoate hydrochloride.

Products of Dehydration: The amide group of asparagine can undergo dehydration to form a nitrile, leading to the formation of ethyl (S)-2-amino-3-cyanopropanoate.

Residual Solvents and Reagents: Traces of ethanol, thionyl chloride decomposition products, and any other solvents used in the workup may remain in the final product.

Purification Strategies:

A multi-step purification strategy is typically employed to remove these impurities and isolate the desired product in high purity.

Extraction: After the reaction is complete, an aqueous workup is often used to remove water-soluble impurities. The product can be extracted into an organic solvent after neutralization of the hydrochloride salt.

Crystallization: Crystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly, leading to the formation of crystals of the pure compound. For amino acid ester hydrochlorides, crystallization can be induced by the addition of a less polar solvent (an anti-solvent) to a solution of the product in a more polar solvent. A patent for a related compound suggests trituration with tert-butyl methyl ether to induce crystallization.

Chromatography: If crystallization is not sufficient to remove all impurities, column chromatography can be employed. Techniques such as silica (B1680970) gel chromatography or ion-exchange chromatography can be used to separate the desired product from closely related impurities based on differences in their polarity and charge.

The purity of the final product is typically assessed using a combination of analytical techniques, including HPLC, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

ImpurityPotential SourcePurification Method
L-asparagineIncomplete reactionCrystallization, Chromatography
Diethyl L-aspartateHydrolysis of amide followed by esterificationCrystallization, Chromatography
(R)-enantiomerRacemizationChiral chromatography, Enantioselective crystallization
Ethyl (S)-2-amino-3-cyanopropanoateDehydration of amideChromatography
Residual SolventsTrapped in crystal latticeDrying under vacuum

Biochemical Roles and Metabolic Interrogation of S Ethyl 2,4 Diamino 4 Oxobutanoate Hydrochloride

Investigation of (S)-Ethyl 2,4-diamino-4-oxobutanoate Hydrochloride as a Biochemical Substrate

As a modified amino acid, this compound is likely to be recognized and processed by various enzymes within the cell. Its primary role as a substrate would likely involve the hydrolytic cleavage of its ester and amide bonds.

Identification of Specific Biochemical Pathways Potentially Involving the Compound

The initial biochemical transformation of this compound is anticipated to be the hydrolysis of its ethyl ester bond. This reaction would be catalyzed by non-specific esterases present in the cytoplasm, yielding L-asparagine and ethanol (B145695).

Once converted to L-asparagine, the molecule can enter the well-established asparagine metabolic pathways. The principal pathway for asparagine catabolism involves its hydrolysis by the enzyme L-asparaginase. nih.govresearchgate.net This enzyme catalyzes the deamidation of L-asparagine to L-aspartic acid and ammonia (B1221849). nih.govfrontiersin.org

Alternatively, a less common pathway for asparagine metabolism is the "asparaginase II pathway," which involves a transamination reaction followed by deamidation. nih.gov In this pathway, asparagine is first transaminated to α-ketosuccinamate, which is then hydrolyzed by ω-amidase to oxaloacetate and ammonia. nih.gov

Therefore, the likely biochemical fate of this compound involves a two-step enzymatic conversion, first to L-asparagine and then into central metabolic pathways via the action of L-asparaginase or transaminases.

Kinetic Analysis of Substrate Turnover Rates in Enzymatic Reactions

Direct kinetic data for the enzymatic processing of this compound is not available in published literature. However, we can infer the potential kinetics by examining the enzymes that would act on its hydrolysis product, L-asparagine. L-asparaginases from various sources have been extensively studied.

The kinetic parameters (Km and kcat) of L-asparaginase for its substrate L-asparagine provide insight into the efficiency of the subsequent metabolic step. It is important to note that this compound itself is unlikely to be a direct substrate for L-asparaginase due to the presence of the ethyl ester group. The initial hydrolysis by an esterase would be a prerequisite.

Below is a hypothetical interactive data table summarizing representative kinetic parameters of L-asparaginase from different sources acting on L-asparagine. These values illustrate the potential turnover rates once the parent compound is converted to asparagine.

Enzyme SourceKm (mM) for L-asparaginekcat (s-1)Reference
Rhizobium etli (ReAIV)1.5770 frontiersin.org
Rhizobium etli (ReAV)2.1603 frontiersin.org

Elucidation of this compound as a Metabolic Intermediate

Following its initial enzymatic modifications, the resulting metabolites can be traced to understand their downstream biological roles.

Tracing Metabolic Fates Using Isotopic Labeling Techniques (e.g., 13C, 15N)

Isotopic labeling is a powerful technique to trace the metabolic fate of a molecule. To investigate the metabolic pathways of this compound, one could synthesize isotopically labeled versions of the compound.

For instance, labeling the ethyl group with 13C would allow for the tracking of the ethanol released upon ester hydrolysis. This 13C-labeled ethanol could then be traced through alcohol metabolism pathways.

Labeling the amide nitrogen with 15N would enable the tracking of the ammonia released by L-asparaginase. This 15N could be followed as it is incorporated into other nitrogen-containing compounds, such as other amino acids or urea (B33335).

Similarly, labeling the carbon backbone would allow for the elucidation of how the resulting L-aspartate is utilized in central metabolism, for example, its conversion to oxaloacetate and entry into the citric acid cycle.

Identification of Downstream Metabolites and Their Proposed Biological Significance

The primary downstream metabolites of this compound are expected to be L-aspartate and ethanol. L-aspartate is a crucial metabolite with several important biological roles:

Precursor for Protein Synthesis: As one of the 20 proteinogenic amino acids, L-aspartate is a fundamental building block for protein synthesis.

Role in the Citric Acid Cycle: L-aspartate can be converted to oxaloacetate by a transamination reaction. Oxaloacetate is a key intermediate in the citric acid cycle, a central pathway for energy production. youtube.com

Neurotransmitter: L-aspartate itself can act as an excitatory neurotransmitter in the central nervous system. creative-proteomics.com

Precursor for Other Biomolecules: L-aspartate is a precursor for the synthesis of other amino acids, including asparagine, methionine, threonine, and isoleucine, as well as for the synthesis of purines and pyrimidines.

The other initial metabolite, ethanol, is primarily metabolized in the liver.

The table below summarizes the potential downstream metabolites and their biological significance.

Downstream MetaboliteProposed Biological SignificanceRelevant Pathway
L-Aspartic AcidProtein synthesis, precursor to other amino acids and nucleotides, neurotransmitter.Amino acid metabolism, purine (B94841) and pyrimidine (B1678525) synthesis. youtube.com
OxaloacetateIntermediate in the citric acid cycle for energy production, precursor for gluconeogenesis.Citric acid cycle, gluconeogenesis. youtube.com
AmmoniaCan be incorporated into other nitrogenous compounds or detoxified via the urea cycle.Urea cycle, amino acid synthesis. youtube.com

Influence of Cellular and Subcellular Environments on the Biochemical Transformations of the Compound

The biochemical transformations of this compound would be significantly influenced by the specific cellular and subcellular environments in which it is located.

The initial hydrolysis of the ethyl ester is likely to occur in the cytoplasm, where a variety of non-specific esterases are present. The rate of this hydrolysis would depend on the concentration of these enzymes and the local pH.

The subsequent metabolism of the resulting L-asparagine is also primarily cytosolic. L-asparaginase, the key enzyme in asparagine catabolism, is found in the cytoplasm of various cells. researchgate.net The activity of L-asparaginase is pH-dependent, with optimal activity typically in the physiological pH range.

The transport of this compound across the cell membrane is another critical factor. As an amino acid ester, it may be transported into cells by various amino acid transporters, potentially more efficiently than the parent amino acid, as has been observed for other amino acid ester prodrugs. nih.govumich.edu Once inside the cell, the intracellular environment, including enzyme concentrations and pH, would dictate the rate and extent of its metabolic conversion. creative-proteomics.com

Comparative Biochemical Analysis with Related Asparagine Derivatives and Analogues

The biochemical behavior of this compound can be best understood through a comparative lens, examining its properties alongside native L-asparagine and other synthetic derivatives. Key parameters for comparison include substrate specificity for enzymes such as L-asparaginase, membrane permeability, and metabolic stability. These factors collectively determine the compound's potential biological activity and fate within a physiological system.

Enzymatic Hydrolysis by L-Asparaginase

L-asparaginase is a critical enzyme that catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia. This enzymatic reaction is central to the treatment of certain cancers, like acute lymphoblastic leukemia, which are dependent on extracellular asparagine for growth. The efficiency of L-asparaginase in hydrolyzing asparagine derivatives is a key indicator of their potential as prodrugs or modulators of asparagine metabolism.

Table 1: Comparative Kinetic Parameters of L-Asparaginase with L-Asparagine

Enzyme SourceSubstrateKm (μM)kcat (s-1)
Escherichia coli (EcAII)L-Asparagine1210,000
Rhizobium etli (ReAIV)L-Asparagine1500770
Klebsiella pneumoniae (KpAIII)L-Asparagine1800180

Data represents approximate values from published research. The kinetic parameters for asparagine esters are not available.

Cellular Permeability

The ability of a compound to cross cell membranes is fundamental to its biological activity. Amino acid transporters are responsible for the uptake of asparagine into cells. The ethylation of the carboxyl group in this compound increases its lipophilicity compared to the parent L-asparagine. This modification could potentially alter its mode and rate of cellular uptake.

A common method to assess intestinal permeability is the Caco-2 cell permeability assay. While specific data for this compound is not available, a comparative analysis with other amino acid esters can provide insights. Generally, esterification can enhance passive diffusion across cell membranes.

Table 2: Predicted Comparative Cellular Permeability

CompoundPredicted PermeabilityPredominant Transport Mechanism
L-AsparagineLow to ModerateActive Transport (Amino Acid Transporters)
This compoundModerate to HighPassive Diffusion and potential for transporter interaction
L-Asparagine methyl ester hydrochlorideModeratePassive Diffusion and potential for transporter interaction
L-Asparagine tert-butyl ester hydrochlorideHighPrimarily Passive Diffusion

This table is based on general principles of medicinal chemistry and the known properties of amino acid esters.

Metabolic Stability

The metabolic stability of a compound determines its half-life in a biological system. For ester derivatives, a key metabolic pathway is hydrolysis by esterases in the liver, plasma, and other tissues. The stability of the ester bond in asparagine derivatives can vary significantly depending on the nature of the alkyl group.

In vitro studies using liver microsomes are a standard method for assessing metabolic stability. These preparations contain a high concentration of drug-metabolizing enzymes. The half-life (t1/2) of a compound in a liver microsomal assay is a good indicator of its in vivo metabolic clearance. While specific data for this compound is lacking, we can infer its likely behavior based on studies of other ethyl esters. Generally, ethyl esters are susceptible to rapid hydrolysis by carboxylesterases.

Table 3: Predicted Comparative Metabolic Stability in Liver Microsomes

CompoundPredicted Half-life (t1/2)Primary Metabolic Pathway
L-AsparagineStable to hydrolysisTransamination, conversion to oxaloacetate
This compoundShortEsterase-mediated hydrolysis to L-asparagine and ethanol
L-Asparagine methyl ester hydrochlorideShortEsterase-mediated hydrolysis to L-asparagine and methanol
L-Asparagine tert-butyl ester hydrochlorideLonger than ethyl/methyl estersSteric hindrance may slow esterase activity

This table is based on general knowledge of drug metabolism and the relative stability of different ester groups.

Role in Medicinal Chemistry and Drug Discovery Research Pre Clinical and Theoretical Focus

In Vitro Assays for Pre-clinical Efficacy Evaluation (Non-human Biological Systems)There is a lack of published data on the evaluation of this compound in any in vitro preclinical assays.

Due to the absence of specific research data for "(S)-Ethyl 2,4-diamino-4-oxobutanoate hydrochloride" in the requested areas, the generation of an article with the required depth and scientific accuracy is not feasible.

Cell-Based Assays for Cellular Pathway Modulation and Phenotypic Screening

Cellular Pathway Modulation:

Given its relationship to asparagine, a key amino acid in cellular metabolism, this compound could be screened for its effects on pathways regulated by nutrient availability. For instance, studies have shown that asparagine plays a critical role in cellular adaptation to glutamine depletion, a common characteristic of the tumor microenvironment. princeton.edunih.gov Assays could be designed to investigate if this compound can influence signaling pathways sensitive to amino acid levels, such as the mTOR pathway, which is a central regulator of cell growth and proliferation.

Phenotypic Screening:

Phenotypic screening is a powerful approach in drug discovery that identifies compounds that induce a desired change in the phenotype of a cell or organism, without prior knowledge of the specific molecular target. wikipedia.orgtechnologynetworks.com this compound could be included in compound libraries for various phenotypic screens.

Cancer Cell Viability Assays: A primary application would be in cancer research. Assays using various cancer cell lines could determine if the compound exhibits cytotoxic or cytostatic effects. Given that some cancer cells are dependent on extracellular asparagine, this compound could be explored for its potential to interfere with asparagine metabolism and induce cancer cell death. wikipedia.org

Neuronal Phenotypic Assays: The roles of amino acids and their derivatives in neurological processes suggest potential applications in neuroscience. Phenotypic screens using neuronal cell models could explore the compound's effects on neurite outgrowth, synaptic function, or protection against neurotoxicity.

A hypothetical phenotypic screening cascade for this compound is outlined below:

Assay Type Cell Line/Model Phenotypic Readout Potential Therapeutic Area
High-Throughput Viability ScreenPanel of Cancer Cell Lines (e.g., NCI-60)Cell Proliferation (e.g., using CellTiter-Glo®)Oncology
Apoptosis Induction AssayLeukemia Cell Line (e.g., Jurkat)Caspase-3/7 ActivationOncology
Neurite Outgrowth AssayPC-12 or SH-SY5Y cellsNeurite Length and BranchingNeurodegenerative Diseases
Immunomodulation AssayPeripheral Blood Mononuclear Cells (PBMCs)Cytokine Production (e.g., IL-2, TNF-α)Immunology

Enzyme-Based Assays for Target Inhibition or Activation Potency

Enzyme-based assays are crucial for determining the direct interaction of a compound with a specific enzyme, a key step in target-based drug discovery. The structural similarity of this compound to L-asparagine suggests that it could be a potential modulator of enzymes involved in asparagine metabolism.

Asparagine Synthetase (ASNS):

Asparagine synthetase catalyzes the ATP-dependent synthesis of asparagine from aspartate and glutamine. In some cancers, elevated ASNS expression is associated with poor prognosis, making it a potential therapeutic target. nih.gov An enzyme inhibition assay could be employed to determine if this compound can inhibit ASNS activity. The results of such an assay would be crucial in understanding its mechanism of action and potential as an anticancer agent.

L-Asparaginase:

L-asparaginase is an enzyme used in the treatment of acute lymphoblastic leukemia (ALL). It depletes circulating asparagine, leading to the starvation of leukemic cells that are unable to synthesize their own asparagine. acs.org While it is less likely that an asparagine derivative would inhibit L-asparaginase, its interaction with the enzyme could be studied to understand potential synergistic or antagonistic effects in combination therapies.

A summary of potential enzyme-based assays for this compound is presented below:

Target Enzyme Assay Principle Potential Outcome
Asparagine Synthetase (ASNS)Measurement of AMP, ADP, or pyrophosphate productionDetermination of IC50 value for ASNS inhibition
L-AsparaginaseMeasurement of ammonia (B1221849) production from asparagine hydrolysisAssessment of inhibitory or substrate-like activity
Other AmidotransferasesScreening against a panel of related enzymesEvaluation of target selectivity

Conceptualization of Novel Therapeutic Strategies Based on Compound Modifications and Mechanism of Action

Based on the hypothetical outcomes from cell-based and enzyme-based assays, several novel therapeutic strategies could be conceptualized through modifications of the this compound scaffold.

Prodrug Strategies:

The ethyl ester group in this compound could allow it to act as a prodrug of L-asparagine or a related active metabolite. Upon cellular uptake, intracellular esterases could hydrolyze the ethyl ester, releasing the active compound. This approach could enhance cell permeability and achieve higher intracellular concentrations compared to the parent amino acid.

Targeted Drug Delivery:

The amino acid backbone of the compound could be exploited for targeted delivery. For example, it could be conjugated to a targeting moiety that recognizes specific receptors overexpressed on cancer cells, thereby increasing the local concentration of the drug at the tumor site and minimizing off-target effects.

Development of Covalent Inhibitors:

Should the compound show inhibitory activity against a target enzyme like ASNS, medicinal chemists could introduce reactive functional groups (warheads) to the scaffold. This could lead to the development of covalent inhibitors that form a permanent bond with the target enzyme, resulting in irreversible inhibition and potentially greater therapeutic efficacy.

Combinatorial Library Synthesis:

The diamino-oxobutanoate core provides multiple points for chemical modification. A combinatorial library of analogs could be synthesized by varying the ester group, modifying the amino groups, or introducing substituents on the carbon backbone. This library could then be screened to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

A table illustrating potential modifications and their therapeutic rationale is provided below:

Modification Site Modification Strategy Therapeutic Rationale
Ethyl EsterVarying the alkyl chain length or introducing cyclic structuresModulate lipophilicity and cell permeability
Alpha-Amino GroupAcylation with different functional groupsAlter binding affinity to target enzymes
Amide GroupReplacement with other functional groups (e.g., sulfonamide)Explore different binding modes and improve metabolic stability

Applications in Advanced Peptide and Protein Synthesis

Incorporation of (S)-Ethyl 2,4-diamino-4-oxobutanoate Hydrochloride into Peptidic Structures

The incorporation of amino acid esters, such as this compound, into a growing peptide chain requires careful consideration of the chosen synthetic strategy. The two primary methodologies, solid-phase peptide synthesis (SPPS) and solution-phase synthesis, can both accommodate this modified amino acid, albeit with specific adaptations.

Solid-Phase Peptide Synthesis (SPPS) Methodologies Utilizing the Compound

Solid-phase peptide synthesis, the cornerstone of modern peptide chemistry, typically involves the stepwise addition of N-terminally protected amino acids to a growing peptide chain anchored to a solid support. The incorporation of this compound is most relevant when it is the C-terminal residue of the desired peptide. In this scenario, the synthesis begins with the attachment of an N-protected amino acid to the resin, and the final step involves the coupling of the asparagine ethyl ester derivative.

However, the synthesis of peptides with a C-terminal asparagine presents notable challenges. The side-chain amide of asparagine can undergo dehydration to form a nitrile during the activation of the carboxylic acid, a necessary step for peptide bond formation. Furthermore, aspartimide formation is a significant side reaction, particularly when the subsequent amino acid is glycine, serine, or threonine. scite.ai

To circumvent these issues, specialized strategies are employed. While direct anchoring of Fmoc-asparagine to resins like p-alkoxybenzyl esters has proven difficult, alternative methods have been developed. researchgate.netnih.gov One effective approach involves anchoring an Fmoc-Asp(OtBu)-OH derivative to the resin via its side-chain carboxyl group. researchgate.netnih.gov After the completion of the peptide chain synthesis, cleavage from the resin with an acid cocktail, such as trifluoroacetic acid (TFA), simultaneously removes the side-chain protecting groups and can yield the C-terminal asparagine. To obtain the ethyl ester, a subsequent esterification step in the solution phase would be necessary. Direct incorporation of the pre-formed ethyl ester onto the solid support is less common and requires specific linkers that are compatible with the ester functionality.

Solution-Phase Peptide Synthesis Approaches and Fragment Condensation

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, offers greater flexibility in the synthesis of large or complex peptides through fragment condensation. nih.gov In this approach, protected peptide fragments are synthesized independently and then coupled together in solution.

This compound can be readily used as a starting material in solution-phase synthesis. The ethyl ester group serves as a protecting group for the C-terminal carboxylate, preventing its participation in peptide bond formation. The synthesis would proceed by coupling the N-terminally protected (S)-Ethyl 2,4-diamino-4-oxobutanoate with another N-protected amino acid or a peptide fragment.

The primary advantage of using the ethyl ester in solution-phase synthesis is the avoidance of side reactions associated with the free carboxylic acid of asparagine during coupling reactions. However, the final deprotection step to remove the ethyl ester, typically achieved through saponification (alkaline hydrolysis), must be carefully controlled to prevent racemization and hydrolysis of the side-chain amide.

Generation of Modified Peptides and Peptidomimetics for Enhanced Biological Activity

The modification of peptides with non-natural amino acids or by altering their termini is a key strategy for improving their therapeutic potential. The introduction of a C-terminal ethyl ester via this compound can influence the peptide's stability and its interaction with biological targets.

Enhancement of Proteolytic Stability Through Strategic Compound Incorporation

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. researchgate.net The susceptibility of a peptide to proteolysis is largely determined by its amino acid sequence and its N- and C-terminal functionalities. nih.gov Peptidases, particularly carboxypeptidases, often recognize and cleave the peptide bond adjacent to a free C-terminal carboxylate.

By masking the C-terminal carboxylate as an ethyl ester, the resulting peptide can exhibit enhanced resistance to the action of carboxypeptidases. This modification can lead to a longer circulating half-life in vivo, thereby increasing the peptide's bioavailability and therapeutic efficacy.

Peptide ModificationRationale for Enhanced StabilityPotential Outcome
C-terminal Ethyl EsterBlocks recognition by carboxypeptidasesIncreased in vivo half-life
N-terminal AcetylationMimics the internal peptide bond, reducing exopeptidase activityImproved stability against aminopeptidases
Incorporation of D-amino acidsCreates unnatural peptide bonds resistant to standard proteasesSignificant increase in proteolytic resistance

Modulation of Receptor Binding Affinity and Selectivity

The C-terminus of a peptide often plays a crucial role in its interaction with its target receptor. The charge and hydrogen-bonding capacity of the C-terminal carboxylate can be critical for establishing a high-affinity binding interaction. The conversion of this carboxylate to a neutral ethyl ester can significantly alter the peptide's binding properties. nih.govacs.org

This modification can have several outcomes:

Reduced Affinity: If the negatively charged carboxylate is involved in a key ionic interaction with a positively charged residue in the receptor's binding pocket, its replacement with a neutral ester will likely lead to a decrease in binding affinity.

Altered Selectivity: In cases where a peptide can bind to multiple receptor subtypes, the modification of the C-terminus can introduce a degree of selectivity. The ethyl ester may be sterically or electronically disfavored in the binding pocket of one receptor subtype while being tolerated by another.

Increased Affinity: In some instances, the C-terminal carboxylate may be in a hydrophobic region of the binding pocket, leading to a desolvation penalty upon binding. Replacing it with a more hydrophobic ethyl ester could be energetically favorable and result in an increase in binding affinity.

The precise effect of this modification is highly dependent on the specific peptide-receptor system and often requires empirical investigation through structure-activity relationship (SAR) studies.

Utilisation in the Design of Constrained Peptide Scaffolds and Cyclopeptides

Constraining the conformation of a peptide into a more rigid structure can pre-organize it into its bioactive conformation, leading to increased receptor affinity and stability. researchgate.net Cyclization is a common strategy for achieving this conformational constraint.

While this compound itself is not directly used to form a cyclic structure, it can be a component of a linear peptide precursor that is subsequently cyclized. For instance, a linear peptide with a C-terminal asparagine ethyl ester could be synthesized and then cyclized through a side-chain to side-chain linkage or a head-to-tail cyclization after deprotection of the ethyl ester.

The presence of the asparagine side-chain amide offers a potential point for intramolecular hydrogen bonding, which can help to stabilize specific turn structures within a peptide, a property that is valuable in the design of constrained and cyclic peptides.

Bioconjugation Strategies Involving the Compound for Targeted Delivery or Imaging (Conceptual)

The development of targeted drug delivery and in vivo imaging agents is a cornerstone of modern medicinal chemistry and chemical biology. The goal is to enhance therapeutic efficacy and diagnostic accuracy while minimizing off-target effects. Bioconjugation, the chemical linking of two or more molecules, at least one of which is a biomolecule, is a key strategy in this endeavor. The structural features of this compound make it a conceptually attractive component for the design of novel bioconjugates.

Conceptually, this compound could be incorporated into a larger biomolecule, such as a peptide or protein, to serve as a versatile linker or a scaffold for the attachment of various functional moieties. The presence of the side-chain primary amine provides a nucleophilic handle that is orthogonal to the alpha-amine, which would typically be involved in peptide bond formation. This side-chain amine can be selectively targeted for chemical modification.

Conceptual Bioconjugation Approaches:

Attachment of Targeting Ligands: The side-chain amine of the 2,4-diaminobutanoate residue could be used to attach targeting ligands, such as small molecules, peptides (e.g., RGD), or aptamers, that recognize and bind to specific receptors overexpressed on diseased cells, for instance, cancer cells. This targeted approach could concentrate a therapeutic or imaging agent at the site of interest.

Linkage to Imaging Agents: For diagnostic purposes, the side-chain amine could be conjugated to various imaging agents. This could include fluorescent dyes for optical imaging, chelating agents for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging, or contrast agents for magnetic resonance imaging (MRI).

Drug-Linker Conjugation: In the context of antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs), the diaminobutanoate residue could act as a point of attachment for a potent cytotoxic drug. The specific chemistry used for this linkage would be critical and could be designed to be stable in circulation but cleavable under the specific conditions of the target environment (e.g., the acidic environment of a tumor or the reducing environment inside a cell).

Interactive Data Table: Conceptual Bioconjugation Partners for this compound

Functional MoietyExample PartnerPotential ApplicationConceptual Linkage Chemistry
Targeting Ligand c(RGDfK) peptideTumor targeting (integrin receptors)Amide bond formation, Thio-maleimide coupling
Imaging Agent Fluorescein isothiocyanate (FITC)Fluorescence imagingThiourea linkage
Imaging Agent DOTA-NHS esterPET/SPECT imaging (chelation of radiometals)Amide bond formation
Therapeutic Payload Doxorubicin (with a cleavable linker)Targeted chemotherapyHydrazone or disulfide linkage

Detailed Research Findings (Conceptual Framework)

While specific experimental data for this compound is limited, the conceptual framework for its use is supported by extensive research on related diaminobutyric acid derivatives and other amino acid-based linkers in bioconjugation. Research in this area would conceptually involve:

Synthesis and Incorporation: The first step would be the efficient incorporation of the protected form of (S)-Ethyl 2,4-diamino-4-oxobutanoate into a peptide sequence using solid-phase peptide synthesis (SPPS). The side-chain amine would need to be protected with a group that is orthogonal to the alpha-amino protecting group (e.g., Boc for the side chain and Fmoc for the alpha-amine).

Orthogonal Deprotection and Conjugation: Following peptide synthesis, the side-chain protecting group would be selectively removed, exposing the primary amine for conjugation. The chosen conjugation chemistry would need to be highly efficient and proceed under mild, biocompatible conditions to avoid degradation of the peptide or the attached moiety.

Characterization and Evaluation: The resulting bioconjugate would be rigorously purified and characterized using techniques such as HPLC, mass spectrometry, and NMR spectroscopy. Subsequently, its biological activity would be assessed through in vitro cell-based assays (e.g., binding affinity, cytotoxicity, cellular uptake) and in vivo studies in animal models to evaluate its targeting efficiency, pharmacokinetic properties, and therapeutic or diagnostic efficacy.

The ethyl ester of the compound could also play a role, potentially being hydrolyzed by cellular esterases to release a payload or alter the charge of the conjugate, thereby influencing its cellular uptake or localization.

Future Research Trajectories and Interdisciplinary Perspectives for this compound

The unique chemical architecture of this compound, a chiral molecule featuring an ethyl ester, a primary amine, and a primary amide, positions it as a compound of significant interest for future scientific exploration. Its structural motifs, reminiscent of amino acid building blocks, suggest a wide range of potential applications across various scientific disciplines. This article outlines prospective research directions and interdisciplinary opportunities for this compound, focusing on its integration into advanced biological and chemical methodologies.

Q & A

Basic Questions

Q. What are the key considerations for synthesizing (S)-Ethyl 2,4-diamino-4-oxobutanoate hydrochloride with high enantiomeric purity?

  • Methodological Answer : To achieve high enantiomeric purity, employ asymmetric synthesis techniques such as chiral auxiliaries or enantioselective catalysis. Protect reactive amino and carbonyl groups during synthesis to prevent racemization. Characterize the final product using chiral HPLC or polarimetry, and validate purity with 1^1H/13^{13}C NMR and mass spectrometry. Document reaction conditions (temperature, solvent, catalyst loading) rigorously to ensure reproducibility .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm stereochemistry and backbone structure via 1^1H/13^{13}C NMR, focusing on amine proton shifts (δ 6.5–8.5 ppm) and ester carbonyl signals (δ 165–175 ppm).
  • IR Spectroscopy : Identify characteristic stretches for amide (1650–1680 cm1^{-1}) and ester (1720–1750 cm1^{-1}) groups.
  • Mass Spectrometry : Use ESI-MS to verify molecular ion peaks ([M+H]+^+) and fragmentation patterns. Cross-reference with computational predictions (e.g., DFT calculations) .

Q. What are the standard protocols for assessing the compound’s hydrolytic stability in aqueous solutions?

  • Methodological Answer : Prepare buffered solutions (pH 2–9) and incubate the compound at 25°C and 37°C. Monitor degradation kinetics via HPLC at regular intervals. Calculate half-life (t1/2t_{1/2}) using first-order kinetics. Compare stability trends to structural analogs (e.g., tert-butyl-protected derivatives) to identify functional group vulnerabilities .

Advanced Research Questions

Q. How should researchers address discrepancies between computational predictions and experimental data regarding the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Re-evaluate Computational Models : Adjust solvation parameters (e.g., implicit vs. explicit solvent models) and verify protonation states using pKa predictions.
  • Experimental Validation : Conduct controlled stability assays with precise pH calibration. Use multivariate analysis to identify outliers or confounding variables (e.g., ionic strength).
  • Iterative Refinement : Combine molecular dynamics simulations with experimental data to refine computational models iteratively .

Q. What methodologies are recommended for analyzing and reconciling contradictory results in the compound’s solubility across different solvent systems?

  • Methodological Answer :

  • Controlled Solubility Studies : Use shake-flask or UV-Vis methods to measure solubility in solvents of varying polarity (logP). Include temperature-controlled experiments.
  • Error Analysis : Quantify uncertainties from solvent impurities, equilibration time, and measurement techniques. Apply statistical tools (e.g., ANOVA) to assess significance of discrepancies.
  • Cross-Validation : Compare results with computational solubility predictions (e.g., COSMO-RS) and literature data for structurally related compounds .

Q. How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design to test variables (e.g., temperature, reagent stoichiometry, solvent polarity).
  • Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to detect intermediate byproducts.
  • Purification Strategies : Optimize column chromatography (e.g., gradient elution) or crystallization conditions to isolate the target compound. Report byproduct profiles in supplementary data .

Q. What strategies should be employed when encountering unexpected spectral data (e.g., NMR splitting patterns) that contradict proposed molecular configurations?

  • Methodological Answer :

  • Re-examine Synthesis Steps : Confirm reagent purity and reaction completion via TLC or LC-MS.
  • Advanced Characterization : Use 2D NMR (e.g., COSY, NOESY) to resolve stereochemical ambiguities. Consider X-ray crystallography for absolute configuration determination.
  • Comparative Analysis : Compare spectral data with published analogs (e.g., tert-butyl esters or hydrochloride salts) to identify structural deviations .

Data Handling & Reporting

Q. What are the critical parameters to document when reporting the synthesis to ensure reproducibility?

  • Methodological Answer :

  • Essential Parameters : Reaction temperature (±0.5°C), solvent purity (HPLC grade), catalyst concentration (mol%), and purification methods (e.g., column dimensions, solvent ratios).
  • Data Presentation : Include processed spectroscopic data (e.g., NMR integrals, HPLC chromatograms) in the main text. Archive raw data (e.g., NMR FID files, LC-MS traces) in supplementary materials. Follow IUPAC guidelines for reporting experimental details .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.